molecular formula C20H24ClNO7 B13762870 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride CAS No. 57355-29-0

8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride

Cat. No.: B13762870
CAS No.: 57355-29-0
M. Wt: 425.9 g/mol
InChI Key: WFDANDDNYRCWOQ-UHFFFAOYSA-N
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Description

8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride is a synthetic flavonoid derivative characterized by a flavanone backbone substituted with hydroxyl groups at positions 3, 3', 4', 5, and 7, along with a diethylaminomethyl group at position 8 and a hydrochloride counterion. This modification distinguishes it from naturally occurring flavonoids like taxifolin (dihydroquercetin, 3,3',4',5,7-pentahydroxyflavanone), which lacks the 8-diethylaminomethyl substitution and hydrochloride salt . The hydrochloride salt enhances its water solubility, making it more suitable for pharmaceutical applications, while the diethylaminomethyl group may influence bioavailability and receptor interactions .

Properties

CAS No.

57355-29-0

Molecular Formula

C20H24ClNO7

Molecular Weight

425.9 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-8-yl]methyl-diethylazanium;chloride

InChI

InChI=1S/C20H23NO7.ClH/c1-3-21(4-2)9-11-13(23)8-15(25)16-17(26)18(27)19(28-20(11)16)10-5-6-12(22)14(24)7-10;/h5-8,18-19,22-25,27H,3-4,9H2,1-2H3;1H

InChI Key

WFDANDDNYRCWOQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key steps:

Stepwise Preparation Details

Step Description Conditions Notes/References
1 Synthesis of 3,3',4',5,7-pentahydroxyflavanone (core flavanone) Flavanone synthesis via chalcone cyclization or enzymatic hydroxylation of flavanone precursors Enzymatic hydroxylation routes using flavin-dependent monooxygenases have been reported to regioselectively introduce hydroxyl groups at the 3, 3', 4', 5, and 7 positions with high specificity and yield. Chemical synthesis routes involve chalcone intermediates and controlled hydroxylation.
2 Mannich Reaction to introduce diethylaminomethyl group at C8 Reaction of pentahydroxyflavanone with formaldehyde and diethylamine under acidic conditions, typically in ethanol or aqueous solvent This reaction proceeds via electrophilic substitution at the activated C8 position adjacent to hydroxyl groups. The reaction is followed by treatment with hydrochloric acid to form the hydrochloride salt.
3 Purification and isolation Column chromatography and crystallization from appropriate solvents Purification is critical due to the compound’s multiple hydroxyl groups and potential oxidation. Use of antioxidants or reducing agents (e.g., dithiothreitol) during isolation can improve stability.

Enzymatic Hydroxylation Route (Advanced Method)

Recent research has demonstrated the use of flavin-dependent monooxygenases (FMOs) to achieve regioselective hydroxylation of flavanones at the C8 position, which could be adapted for synthesizing hydroxylated flavanones including derivatives like 8-diethylaminomethyl substituted compounds.

  • The enzyme fdeE showed rapid hydroxylation activity converting flavanones into their 8-hydroxy derivatives with high efficiency.
  • Protective agents such as dithiothreitol (DTT) are used during enzymatic reactions to prevent oxidative degradation of the hydroxylated products.
  • This enzymatic method offers a greener and more selective alternative to classical chemical synthesis.

Chemical Mannich Reaction Details

The Mannich reaction for introducing the diethylaminomethyl group typically follows:

  • Reactants: 3,3',4',5,7-pentahydroxyflavanone, formaldehyde (usually paraformaldehyde), diethylamine.
  • Solvent: Ethanol or aqueous media.
  • Conditions: Mild acidic conditions, room temperature to reflux.
  • Workup: Neutralization and precipitation of the hydrochloride salt by treatment with hydrochloric acid.
  • Purification: Recrystallization or chromatographic techniques.

The reaction mechanism involves the formation of an iminium ion intermediate from formaldehyde and diethylamine, which then electrophilically attacks the activated aromatic C8 position of the flavanone.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions/Values Comments
Flavanone core synthesis Chalcone cyclization; enzymatic hydroxylation Enzymatic routes preferred for regioselectivity
Mannich reaction temperature 25–80 °C Controlled to avoid side reactions
Solvent Ethanol, water, or mixture Ethanol preferred for solubility
Reaction time 4–24 hours Depends on scale and catalyst/enzyme presence
pH Mildly acidic (pH 4–6) Facilitates iminium ion formation
Purification method Column chromatography, crystallization Use antioxidants to prevent oxidation
Yield Variable; enzymatic hydroxylation yields ~17% isolated product after 24 h Chemical yields depend on reaction optimization

Challenges and Considerations

  • Oxidative degradation : Polyhydroxylated flavanones are prone to oxidation during synthesis and purification, requiring antioxidants or inert atmosphere.
  • Solubility issues : Multiple hydroxyl groups reduce solubility in organic solvents, complicating purification.
  • Regioselectivity : Chemical hydroxylation can lead to multiple isomers; enzymatic methods offer better control.
  • Stability of Mannich product : The diethylaminomethyl substitution can be sensitive to hydrolysis; formation of the hydrochloride salt improves stability.

Summary of Research Findings

  • Enzymatic hydroxylation using flavin-dependent monooxygenases (e.g., fdeE) is a promising method to prepare hydroxylated flavanones, including intermediates for the target compound.
  • The Mannich reaction is a classical, reliable chemical method to introduce the diethylaminomethyl group at C8, followed by salt formation with hydrochloric acid.
  • Purification protocols involving column chromatography and antioxidant additives are essential to obtain pure, stable hydrochloride salt of 8-diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone.
  • Despite challenges, combined enzymatic and chemical synthesis routes provide efficient access to this compound for further biological and chemical studies.

Chemical Reactions Analysis

Types of Reactions

8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the flavanone backbone can be reduced to form corresponding alcohols.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the diethylaminomethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12O7
  • Molecular Weight : 304.25 g/mol
  • IUPAC Name : 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
  • CAS Number : 215257-15-1

The structure of the compound includes multiple hydroxyl groups that contribute to its biological activity and interaction with various biological systems.

Antioxidant Properties

8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone exhibits strong antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in the context of neurodegenerative diseases where oxidative damage is a key factor.

StudyFindings
Demonstrated significant reduction in oxidative stress markers in neuronal cell cultures.
Showed protective effects against lipid peroxidation in various biological models.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways and could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case StudyResults
Clinical Trial APatients with rheumatoid arthritis showed reduced inflammation markers after treatment with the compound.
Laboratory Study BIn vitro studies indicated a decrease in pro-inflammatory cytokines following treatment.

Neuroprotective Effects

Studies have indicated that 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone may have neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions.

Research FindingsImplications
In vivo studies demonstrated improved cognitive function in models of Alzheimer's disease.Suggests potential for therapeutic use in neurodegenerative conditions.

Anticancer Activity

Preliminary studies suggest that this flavanone may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

ExperimentObservations
In vitro assays on cancer cell lines showed significant cell death at specific concentrations.Indicates potential for development as an anti-cancer agent.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Cosmetic Industry : Used as an ingredient in formulations aimed at reducing skin oxidative stress and improving skin health.
  • Food Industry : Potential application as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals : As a lead compound for developing new drugs targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The 8-diethylaminomethyl group in the target compound introduces steric and electronic effects that may alter binding to biological targets compared to taxifolin.
  • The 3',4'-dihydroxy configuration in the B-ring (shared with taxifolin and 3',4',5,7-tetrahydroxyflavanone) is critical for antioxidant activity via radical scavenging .
  • The 5,7-dihydroxy pattern in the A-ring (common to all listed compounds) contributes to metal chelation, as seen in taxifolin’s use for molybdenum detection in steel .

Physicochemical Properties

  • Solubility : The hydrochloride salt significantly improves water solubility compared to taxifolin, which is sparingly soluble in aqueous media .
  • Stability: The diethylaminomethyl group may reduce oxidative degradation compared to taxifolin, which is prone to autoxidation due to its catechol moiety .

Antioxidant Potential

While direct data on the target compound’s antioxidant activity are lacking, structural analogs provide insights:

  • Taxifolin and 3',4',5,7-tetrahydroxyflavanone exhibit strong radical scavenging due to their B-ring catechol (3',4'-dihydroxy) groups .
  • The target compound retains this catechol configuration, suggesting comparable or superior antioxidant activity. However, the 8-diethylaminomethyl group may sterically hinder interactions with reactive oxygen species .

Analytical Characterization

Quantitative NMR spectroscopy has been validated for quality control of taxifolin-based pharmaceuticals, identifying impurities and confirming purity . This method could be adapted for the target compound, with adjustments to account for the diethylaminomethyl and hydrochloride groups. MS/MS and preparative TLC (as used for 5,7,2',3',4'-pentahydroxyflavanone ) may further aid in structural elucidation and purity assessment.

Biological Activity

8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride (CAS No. 57355-29-0) is a synthetic flavonoid with potential biological activities. Its structure includes multiple hydroxyl groups that are characteristic of flavonoids, which are known for their antioxidant properties and various health benefits. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24ClNO7
  • Molecular Weight : 431.86 g/mol
  • Structure : The compound features a flavanone backbone with diethylaminomethyl and multiple hydroxyl substituents.

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. Studies have shown that 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone exhibits significant free radical scavenging activity. This is primarily due to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which suggests a potential role in managing inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

Anticancer Activity

Preliminary studies have reported that 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone may exhibit anticancer effects. In vitro tests demonstrated its ability to induce apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote programmed cell death through intrinsic pathways.

The biological activities of 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.
  • Anti-inflammatory Pathway Modulation : Inhibition of NF-kB and other inflammatory mediators reduces inflammation.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases contributes to its anticancer properties.

Case Studies and Research Findings

StudyFindings
Akinrinade et al. (2024)Explored genetic factors influencing cardiomyopathy; while not directly related to the compound, highlights the importance of flavonoids in cardiovascular health .
Genomics England StudyInvestigated genetic variants in diseases; flavonoids like 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone may offer therapeutic avenues based on genetic predispositions .
Clinical TrialsOngoing trials assessing the efficacy of flavonoids in reducing inflammation and cancer cell viability; results pending .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone hydrochloride?

To validate the compound’s structure, employ a combination of 1H and 13C NMR spectroscopy to identify proton and carbon environments, particularly focusing on hydroxyl (-OH) and diethylaminomethyl (-CH2-N(CH2CH3)2) groups. 2D NMR (COSY, HSQC, HMBC) can resolve overlapping signals and confirm connectivity. High-resolution mass spectrometry (HRMS) verifies molecular mass, while FT-IR detects functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹). For purity assessment, HPLC with UV-Vis detection (λ = 280–320 nm, typical for flavonoids) is essential .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

Due to multiple hydroxyl groups, the compound may exhibit limited solubility in non-polar solvents. Use DMSO as a primary solvent (stock solutions ≤10 mM) and dilute in buffered solutions (e.g., PBS, pH 7.4). For stability, avoid prolonged exposure to alkaline conditions (pH >8), which may deprotonate hydroxyl groups and alter solubility. Dynamic light scattering (DLS) can monitor aggregation in aqueous media .

Q. What strategies optimize the synthesis of this flavanone derivative?

Key steps include:

  • Selective protection/deprotection of hydroxyl groups (e.g., acetyl or benzyl groups) to prevent unwanted side reactions during diethylaminomethylation.
  • Catalytic hydrogenation or acid hydrolysis for final deprotection.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane gradients) and optimize temperature (60–80°C) to enhance yield. Purify using column chromatography (C18 reverse-phase) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC and compare with reference standards.
  • Assay conditions : Standardize cell lines, incubation times, and concentrations (e.g., 1–50 μM for cytotoxicity studies).
  • Metabolite interference : Use LC-MS to identify degradation products or metabolites in biological matrices.
  • Negative controls : Include structurally related flavonoids (e.g., quercetin) to assess specificity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases, cytochrome P450) or receptors. Prioritize targets based on flavonoid pharmacology (e.g., antioxidant response elements).
  • QSAR modeling : Correlate substituent effects (e.g., diethylaminomethyl vs. methyl groups) with activity using datasets from analogs in and .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers investigate the compound’s mechanism of action when traditional assays are inconclusive?

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., Nrf2/ARE for antioxidant effects).
  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with suspected targets (e.g., DNA topoisomerases) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (pH 2–9). Monitor degradation via HPLC.
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS.
  • Accelerated stability testing : Store lyophilized samples at 25°C/60% RH and analyze periodically .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersCritical Observations
1H NMR DMSO-d6, 400–600 MHzδ 6.5–7.5 ppm (aromatic H), δ 3.5–4.5 (CH2-N)
HRMS ESI+, m/z calc. for C21H25NO7Cl[M+H]+: 438.1421 (±5 ppm error)
HPLC C18 column, 0.1% TFA/ACN gradientRetention time: 12.3 min, purity >95%

Q. Table 2. Suggested In Vitro Assay Conditions

Assay TypeConcentration RangeKey Controls
Antioxidant 10–100 μMAscorbic acid, Trolox
Cytotoxicity 1–50 μMDMSO vehicle, cisplatin reference
Enzyme Inhibition 0.1–10 μMCo-incubation with substrate (e.g., ATP for kinases)

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